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Introduction
Astatine-211 (²¹¹At) is a high-linear energy transfer (LET) alpha-particle emitting radionuclide

increasingly recognized for its potential in targeted alpha therapy (TAT).[1] With a half-life of 7.2

hours, it is well-suited for conjugation to biomolecules like monoclonal antibodies (mAbs) and

their fragments, which can selectively target cancer cells.[2][3] The high cytotoxicity and short

path length of its emitted alpha particles allow for the precise destruction of tumor cells while

minimizing damage to surrounding healthy tissue.[4][5]

However, the unique chemistry of astatine presents challenges. Direct labeling of antibodies via

electrophilic substitution often results in unstable conjugates that undergo rapid deastatination

in vivo.[6][7] To overcome this, indirect labeling strategies using bifunctional coupling agents

(prosthetic groups) have been developed to form stable astatine-aryl bonds.[7][8]

These application notes provide a comprehensive overview of the production of ²¹¹At, detailed

protocols for indirect radiolabeling of antibodies, a summary of key performance data, and

essential quality control procedures.

Astatine-211 Production and Purification
Astatine-211 is typically produced in a cyclotron by irradiating a natural bismuth-209 (²⁰⁹Bi)

target with alpha particles, inducing the nuclear reaction ²⁰⁹Bi(α, 2n)²¹¹At.[2][8][9] To avoid the
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co-production of the long-lived, toxic ²¹⁰Po via the decay of ²¹⁰At, the energy of the alpha beam

is carefully controlled, typically around 28-29 MeV.[5]

Following irradiation, ²¹¹At must be separated from the bulk bismuth target. The most common

method is dry distillation.[9][10] The irradiated target is heated, and the more volatile astatine is

carried by an inert gas stream to a cold trap, from which it can be eluted using a suitable

solvent like methanol or chloroform.[3][10][11] The time between purification and radiolabeling

should be minimized, as delays can lead to a significant loss in radiochemical yield, particularly

at low precursor concentrations.[10]

Radiolabeling Strategies: The Indirect Approach
Due to the instability of direct astatine-protein bonds, indirect methods are the standard for

antibody labeling. These methods involve a two-step process: first, the astatine is attached to a

small molecule (a prosthetic group), which is then conjugated to the antibody. This creates a

stable, covalent link.

Two primary classes of prosthetic groups are widely used:

Aryl Stannane Precursors: These are the most common. A tin precursor, such as N-

succinimidyl 3-trimethylstannylbenzoate (m-MeATE), is reacted with ²¹¹At in the presence of

an oxidizing agent. The tin group is replaced by ²¹¹At, forming an activated intermediate like

N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB).[3] This intermediate readily reacts with

primary amines (e.g., lysine residues) on the antibody.

Boron-Based Reagents: An alternative approach involves reagents like maleimido-closo-

decaborate(2-).[6][7][12] In this strategy, the boron cage reagent is first conjugated to the

antibody, typically via sulfhydryl groups, and this conjugate is then radiolabeled with astatine.

[7]

The overall workflow for producing a radiolabeled antibody is depicted below.
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Caption: Overall workflow for production and labeling of antibodies with Astatine-211.
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Quantitative Data Summary
The efficiency and quality of radiolabeling can vary based on the antibody, precursor, and

reaction conditions. The table below summarizes key data from published studies.

Labeling
Reagent/Me
thod

Antibody/Fr
agment

Radiochemi
cal Purity
(%)

Overall
Yield (%)

Immunorea
ctive
Fraction (%)

Reference

m-MeATE →

[²¹¹At]SAB

murine 81C6

mAb
>95 41 ± 15 89.9 ± 6.2 [3]

Boc₂-SGMTB

→

[²¹¹At]SAGMB

2Rs15d

Nanobody
>95 - - [9]

m-MeATE →

[²¹¹At]SAB

2Rs15d

Nanobody
>95 - - [9]

MSB →

[²¹¹At]MSB

2Rs15d

Nanobody
>95 - - [9]

Boc₂-SGMTB

→

[²¹¹At]SAGMB

5F7 sdAb >98 - >80 [13]

Boc₂-iso-

SGMTB →

iso-

[²¹¹At]SAGMB

5F7 sdAb >98 - >80 [13]

Note: "Overall Yield" is decay-corrected based on the initial ²¹¹At activity.

Detailed Experimental Protocols
Safety Precaution: All work with Astatine-211 must be conducted in a properly shielded hot cell

or fume hood designed for handling alpha-emitting radionuclides. Adhere to all institutional and

regulatory radiation safety guidelines.
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Protocol 1: Two-Step Labeling via N-succinimidyl 3-
[²¹¹At]astatobenzoate ([²¹¹At]SAB)
This protocol is adapted from procedures used for labeling the 81C6 monoclonal antibody.[3] It

involves the initial synthesis of the astatinated prosthetic group, [²¹¹At]SAB, from a tin precursor,

followed by conjugation to the antibody.
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Step 1: Synthesis of [211At]SAB
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[211At]Astatine
in Methanol

[211At]SAB Intermediate

 Reaction 

N-succinimidyl
3-trimethylstannylbenzoate

(Me-STB)

 Reaction 

N-chlorosuccinimide
(Oxidant)

 Reaction 

Antibody Solution
(e.g., 81C6 mAb)

 Conjugate 

Glycine Solution
(Quenching)

 Quench 

211At-Labeled Antibody

Click to download full resolution via product page

Caption: Logical flow for the two-step astatination of an antibody using a tin precursor.
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Materials:

Astatine-211, purified and dissolved in methanol containing N-chlorosuccinimide (NCS).[3]

[11]

N-succinimidyl 3-trimethylstannylbenzoate (Me-STB) precursor.

Monoclonal antibody (e.g., mu-81C6) in a suitable buffer.

0.2 M Glycine in saturated borate buffer.

PD-10 desalting column (or equivalent).

0.05 M phosphate buffer for column elution.

Human serum albumin (for column preconditioning).

Procedure:

Preparation of [²¹¹At]SAB:

To a vial containing the Me-STB precursor (e.g., 50 µg), add the solution of ²¹¹At in

methanol/NCS.[3]

Allow the reaction to proceed at room temperature. The exact time may require

optimization but is typically short.

This procedure can be performed without purification of the [²¹¹At]SAB intermediate to

reduce synthesis time.[3]

Conjugation to Antibody:

Add the antibody solution (e.g., 10 mg of mu-81C6) to the vial containing the freshly

prepared [²¹¹At]SAB.[3]

Incubate the mixture at 20°C for 15 minutes.[3]

Quenching:
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Add an equivalent volume of 0.2 M glycine solution to the reaction mixture to quench any

unreacted [²¹¹At]SAB.[3]

Incubate for an additional 3 minutes at 20°C.[3]

Purification:

Precondition a PD-10 column with human serum albumin to minimize non-specific binding

of the labeled antibody.[3]

Load the reaction mixture onto the PD-10 column.

Elute the ²¹¹At-labeled antibody using 0.05 M phosphate buffer, collecting fractions. The

labeled antibody will elute in the initial void volume.

Protocol 2: Two-Step Labeling of Nanobodies via
[²¹¹At]SAGMB
This protocol is adapted from a method for labeling anti-HER2 nanobodies (Nbs).[9] It uses a

Boc-protected guanidinomethyl stannyl benzoate precursor.

Materials:

Astatine-211, purified.

N-succinimidyl 4-(1,2-bis-tert-butoxycarbonyl)guanidinomethyl-3-(trimethylstannyl)benzoate

(Boc₂-SGMTB).

N-iodosuccinimide (NIS) solution.

Trifluoroacetic acid (TFA).

Ethyl acetate.

Ascorbic acid solution (50 mg/mL).

Nanobody (e.g., 2Rs15d) in 0.05 M carbonate buffer, pH 8.5.
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Size-exclusion purification column (e.g., PD-10).

Procedure:

Astatination of Precursor:

Add ²¹¹At (30–70 MBq) to a solution of Boc₂-SGMTB (0.077 µmol) containing 10 µL of NIS

(75 µM).[9]

Incubate the mixture for 10 minutes at room temperature.[9]

Deprotection:

Add 50 µL of TFA to the mixture to remove the Boc protecting groups.[9]

Remove the TFA by performing three sequential additions and evaporations of 25 µL ethyl

acetate.[9]

Conjugation to Nanobody:

To the dried, deprotected intermediate, add 5 µL of a 50 mg/mL ascorbic acid solution.[9]

Immediately add the nanobody solution (e.g., 200 µg).[9]

Incubate the mixture for 20 minutes at room temperature.[9]

Purification:

Purify the resulting [²¹¹At]SAGMB-Nb conjugate using a PD-10 desalting column as

described in Protocol 1.

Quality Control
After purification, the final product must undergo rigorous quality control to ensure its suitability

for in vitro or in vivo use.

Radiochemical Purity: This is assessed to determine the percentage of ²¹¹At that is

successfully conjugated to the antibody. Common methods include:
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Instant Thin-Layer Chromatography (ITLC).[3]

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).[3]

SDS-PAGE analysis.[3] A radiochemical purity of >95% is typically desired.[3][9]

Immunoreactive Fraction: This critical test measures the ability of the radiolabeled antibody

to bind to its target antigen. It is often performed using cell-based binding assays and is a

key indicator of whether the labeling process has damaged the antibody's function.[3] An

immunoreactive fraction >80% is generally considered acceptable.[13]

Stability: The stability of the radiolabeled conjugate should be assessed over time.

Radiolysis, the process where the emitted alpha particles damage the antibody itself, can

degrade the product.[1] The addition of stabilizers, such as sodium ascorbate, to the final

formulation has been shown to protect the conjugate from oxidative damage and retain its

stability and cytotoxicity.[1][14]

Conclusion
The successful radiolabeling of antibodies with Astatine-211 is a critical step in the

development of next-generation targeted alpha therapies. While the short half-life and unique

chemistry of astatine present challenges, robust and reproducible indirect labeling protocols

using aryl stannane precursors have been established. By following detailed protocols and

implementing stringent quality control measures, researchers can produce high-quality ²¹¹At-

labeled antibodies for preclinical and, ultimately, clinical investigation. The continued

optimization of these methods will be key to unlocking the full therapeutic potential of this

promising radionuclide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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